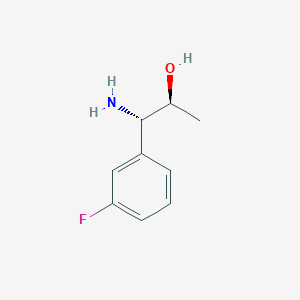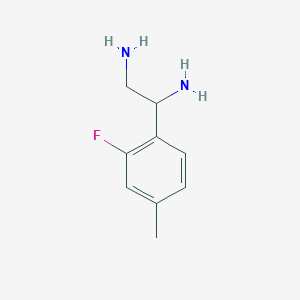
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base like sodium methoxide.
Formation of Prop-2-EN-1-amine: The final step involves the formation of the prop-2-en-1-amine moiety through a reaction such as the Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the olefination step. These processes are optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance binding affinity and specificity, while the prop-2-en-1-amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Chloro-5-methoxyphenyl)prop-2-EN-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(3-Bromo-5-ethoxyphenyl)prop-2-EN-1-amine: Similar structure with an ethoxy group instead of methoxy.
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is unique due to the specific combination of bromine and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of the prop-2-en-1-amine moiety also adds to its distinctiveness, providing opportunities for diverse chemical modifications and applications.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI Key |
VTOOJKAJFNVJMI-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](C=C)N)Br |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


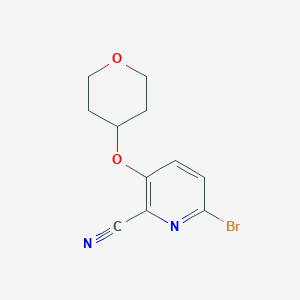


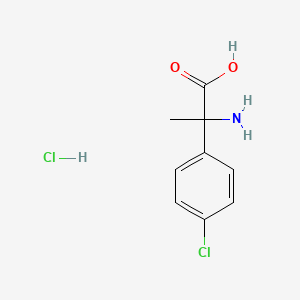
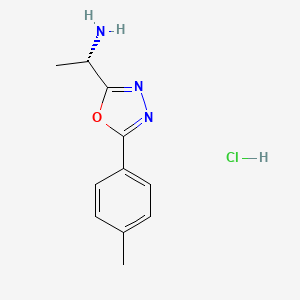

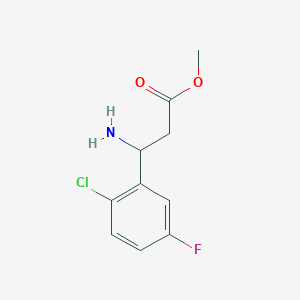
![(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13044361.png)
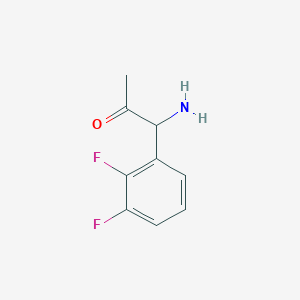
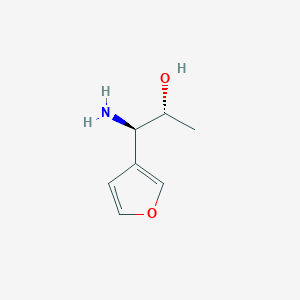

![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
